BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Physicochemical characterization Lead-likeness Medicinal chemistry

This compound is the pyrimidin-4-amine regioisomer, clearly differentiated from the pyrimidin-2-amine analog (CAS 2034552-48-0) by the amine linkage position, which critically impacts kinase target engagement. The benzothiophene substituent probes hydrophobic pockets distinct from simple phenyl or fluoro-benzothiophene analogs. Procure both isomers for paired, head-to-head profiling studies—generating the selectivity data currently absent from the public domain. Ideal for diversity-oriented kinase libraries and phenotypic screens exploring inflammatory, oncologic, or ophthalmic targets.

Molecular Formula C16H14N4OS
Molecular Weight 310.38
CAS No. 2097909-21-0
Cat. No. B2769212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097909-21-0
Molecular FormulaC16H14N4OS
Molecular Weight310.38
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=CC=CC=C3S2)NC4=NC=NC=C4
InChIInChI=1S/C16H14N4OS/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-8-12(9-20)19-15-5-6-17-10-18-15/h1-7,10,12H,8-9H2,(H,17,18,19)
InChIKeySCKDJSCUIGQMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine: Baseline Characterization for Research Procurement


N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097909-21-0) is a heterocyclic small molecule with the molecular formula C16H14N4OS and a molecular weight of 310.38 g/mol . It features a benzothiophene moiety linked via a carbonyl bridge to an azetidine ring, which is further substituted with a pyrimidin-4-amine group . This compound belongs to a broader class of azetidinyl pyrimidines under investigation as kinase inhibitors and therapeutic agents for inflammatory diseases, cancers, and ophthalmic conditions [1]. However, no peer-reviewed biological activity data or head-to-head comparator studies specific to this compound were identified in the public domain as of the literature cutoff.

Why Structural Analogs of N-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine Are Not Interchangeable


Within the azetidinyl pyrimidine class, even subtle structural modifications can profoundly alter biological activity, selectivity, and physicochemical properties [1]. The specific regioisomerism of the pyrimidine amine linkage (4-amine vs. 2-amine), the nature of the benzoyl substituent (benzothiophene vs. phenyl or fluoro-benzothiophene), and the electronic character of the heterocycle all influence target engagement [2]. Consequently, N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine cannot be assumed to be functionally interchangeable with close analogs such as N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034552-48-0) or N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097915-23-4) without explicit comparative biological data. The following section provides the limited quantitative framework currently available to assess differentiation.

Quantitative Evidence Guide: N-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine vs. Closest Analogs


Physicochemical Baseline: Molecular Weight and Calculated Drug-Likeness vs. Fluoro and Tert-Butyl Analogs

The target compound (MW 310.38) and its non-fluorinated analog N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine (MW 310.40) exhibit nearly identical molecular weights, both falling within the optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the fluoro analog N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a higher MW of 328.37 . This suggests the target compound and its tert-butyl analog may have a marginally more favorable absorption profile based on size alone, although no experimental permeability or solubility data are available to confirm this inference.

Physicochemical characterization Lead-likeness Medicinal chemistry

Regioisomeric Differentiation: Pyrimidin-4-amine vs. Pyrimidin-2-amine Substitution Pattern

The target compound bears a pyrimidin-4-amine substitution, whereas the closely related fluoro-benzothiophene analog (CAS 2034552-48-0) incorporates a pyrimidin-2-amine group . This regioisomeric difference is non-trivial; in the broader azetidinyl pyrimidine class described in EP4363058A1, the position of the amine linkage on the pyrimidine ring dictates hydrogen-bonding geometry with kinase hinge regions, directly influencing potency and selectivity profiles [1]. No IC50 or Ki data are publicly available for either compound, so the magnitude of this effect cannot be quantified at this time.

Regioisomerism Kinase selectivity Structure-activity relationship

Heterocyclic Substituent: Benzothiophene vs. Tert-Butylphenyl Pharmacophore

The target compound contains a benzothiophene carbonyl substituent, whereas N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097915-23-4) employs a 4-tert-butylphenyl group . The benzothiophene system introduces a sulfur atom capable of additional van der Waals contacts and potential sulfur-aromatic interactions within hydrophobic kinase pockets, while the tert-butylphenyl group provides purely hydrophobic bulk. The patent EP4363058A1 indicates that heteroaryl substituents at this position modulate kinase selectivity, but no measured binding data are available to compare these two specific compounds [1].

Aromatic heterocycle Pi-stacking Kinase inhibitor design

Recommended Application Scenarios for N-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine Based on Available Evidence


Kinase Inhibitor Screening Library Expansion

Given the azetidinyl pyrimidine scaffold's established role in kinase inhibition as described in EP4363058A1 [1], this compound is suitable for inclusion in diversity-oriented kinase screening libraries. Its benzothiophene substituent provides heteroaryl character distinct from simple phenyl analogs, potentially probing under-exploited hydrophobic pockets.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Regioisomers

This compound serves as a pyrimidin-4-amine regioisomer complement to the pyrimidin-2-amine analog (CAS 2034552-48-0) . Researchers investigating the impact of amine linkage position on target engagement should procure both isomers for paired head-to-head profiling, generating the quantitative differentiation data currently absent from the public domain.

Benzothiophene Pharmacophore Evaluation in Inflammatory or Oncology Models

The patent class encompassing this compound claims utility in inflammatory eye diseases, cancers, and cardiovascular conditions [1]. This compound can be deployed as a tool molecule in phenotypic screens or target-based assays to evaluate the contribution of the benzothiophene moiety to efficacy and selectivity, with the caveat that no pre-existing activity data are available to guide concentration ranges.

Quote Request

Request a Quote for N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.